REACTION_CXSMILES
|
C([O:3][C:4](=[O:38])[CH2:5][N:6]1[CH:10]([C:11]2[CH:16]=[CH:15][C:14]([C:17]3[C:22]4[O:23][C:24]5[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=5[C:21]=4[CH:20]=[CH:19][CH:18]=3)=[CH:13][CH:12]=2)[CH2:9][C:8]([C:30]2[CH:35]=[CH:34][C:33]([O:36][CH3:37])=[CH:32][CH:31]=2)=[N:7]1)C.[OH-].[K+].Cl>C1COCC1.CO>[CH:20]1[C:21]2[C:25]3[CH:26]=[CH:27][CH:28]=[CH:29][C:24]=3[O:23][C:22]=2[C:17]([C:14]2[CH:13]=[CH:12][C:11]([CH:10]3[N:6]([CH2:5][C:4]([OH:38])=[O:3])[N:7]=[C:8]([C:30]4[CH:31]=[CH:32][C:33]([O:36][CH3:37])=[CH:34][CH:35]=4)[CH2:9]3)=[CH:16][CH:15]=2)=[CH:18][CH:19]=1 |f:1.2|
|
Name
|
[5-(4-dibenzofuran-4-yl-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-acetic acid ethyl ester
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN1N=C(CC1C1=CC=C(C=C1)C1=CC=CC2=C1OC1=C2C=CC=C1)C1=CC=C(C=C1)OC)=O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×15 mL)
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography (50% ethyl acetate in heptane)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=2OC3=C(C21)C=CC=C3)C3=CC=C(C=C3)C3CC(=NN3CC(=O)O)C3=CC=C(C=C3)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.108 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 82.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |